3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione
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Overview
Description
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is a compound that features a piperidine ring attached to a phenyl group and a pentane-2,4-dione moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione can be achieved through several methods. One common approach involves the reaction of piperidine with phenylacetyl chloride to form the intermediate, which is then reacted with pentane-2,4-dione under basic conditions to yield the final product . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the process. Catalysts such as palladium on carbon may be employed to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine or phenyl derivatives.
Scientific Research Applications
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes, binding to active sites and altering their activity. The piperidine ring can interact with receptors or ion channels, influencing cellular signaling pathways . The phenyl group may enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Phenylacetyl chloride: Used as a precursor in the synthesis of various piperidine derivatives.
Pentane-2,4-dione: A diketone used in organic synthesis and as a chelating agent.
Uniqueness
3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione is unique due to its combination of a piperidine ring, phenyl group, and diketone moiety. This structure provides a versatile scaffold for the development of new pharmaceuticals and materials. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry .
Properties
CAS No. |
104549-51-1 |
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Molecular Formula |
C17H23NO2 |
Molecular Weight |
273.37 g/mol |
IUPAC Name |
3-[phenyl(piperidin-1-yl)methyl]pentane-2,4-dione |
InChI |
InChI=1S/C17H23NO2/c1-13(19)16(14(2)20)17(15-9-5-3-6-10-15)18-11-7-4-8-12-18/h3,5-6,9-10,16-17H,4,7-8,11-12H2,1-2H3 |
InChI Key |
QWPPREODZKCLLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)N2CCCCC2)C(=O)C |
Origin of Product |
United States |
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